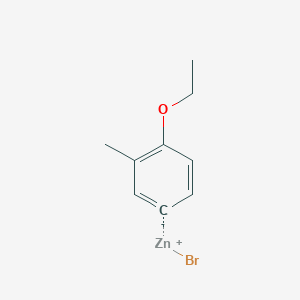
(3-Methyl-4-ethoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-4-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of the zinc atom allows for unique reactivity patterns, making it a useful reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-4-ethoxyphenyl)zinc bromide typically involves the reaction of (3-methyl-4-ethoxyphenyl)bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(3-methyl-4-ethoxyphenyl)bromide+Zn→(3-methyl-4-ethoxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-4-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds or coupled products where the phenyl ring is linked to another organic moiety.
Scientific Research Applications
Chemistry
In chemistry, (3-methyl-4-ethoxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. These compounds can be used in drug discovery and development processes.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which (3-methyl-4-ethoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack or oxidative addition, depending on the reaction conditions and the presence of catalysts. The zinc atom plays a crucial role in stabilizing the intermediate and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
(3-methyl-4-ethoxyphenyl)magnesium bromide: This compound is similar in structure but contains magnesium instead of zinc. It is used in Grignard reactions.
(3-methyl-4-ethoxyphenyl)lithium: Another similar compound, but with lithium, used in organolithium chemistry.
Uniqueness
(3-methyl-4-ethoxyphenyl)zinc bromide is unique due to the presence of the zinc atom, which provides different reactivity patterns compared to magnesium or lithium analogs. Zinc compounds are generally less reactive than their magnesium or lithium counterparts, offering more controlled and selective reactions.
Properties
Molecular Formula |
C9H11BrOZn |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-2-methylbenzene-4-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
DMPZKQZFCCTDGM-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=[C-]C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















